molecular formula C18H16N6O2S B12207068 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B12207068
M. Wt: 380.4 g/mol
InChI Key: WJDMHEDCMFGQDI-UHFFFAOYSA-N
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Description

6-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a benzoxazole-thioether moiety at the 6-position and a 4-methoxyphenyl substituent at the 2,4-diamine positions. The benzoxazole ring contributes electron-rich aromaticity, while the 4-methoxyphenyl group enhances solubility through its electron-donating methoxy substituent. This compound’s synthesis likely involves nucleophilic substitution or alkylation reactions, as seen in structurally similar triazines (e.g., S-alkylation of triazole-thiones in ).

Triazine derivatives are known for diverse biological activities, including antitumor, antimicrobial, and kinase inhibitory effects. The benzoxazole-thioether group may enhance binding to biological targets due to its planar aromatic structure and sulfur-mediated hydrophobic interactions.

Properties

Molecular Formula

C18H16N6O2S

Molecular Weight

380.4 g/mol

IUPAC Name

6-(1,3-benzoxazol-2-ylsulfanylmethyl)-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H16N6O2S/c1-25-12-8-6-11(7-9-12)20-17-23-15(22-16(19)24-17)10-27-18-21-13-4-2-3-5-14(13)26-18/h2-9H,10H2,1H3,(H3,19,20,22,23,24)

InChI Key

WJDMHEDCMFGQDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . This intermediate is then reacted with appropriate triazine derivatives under controlled conditions to yield the final product. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that triazine derivatives have exhibited promising anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action is believed to involve the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. The presence of the benzoxazole moiety is thought to enhance its bioactivity by facilitating interactions with microbial targets .

Materials Science

Organic Light Emitting Diodes (OLEDs)
In materials science, derivatives of triazines have been utilized as host materials for OLEDs due to their excellent photophysical properties. The compound's ability to form excimers in thin film states has been explored for applications in organic electronics. Its structural characteristics allow for efficient energy transfer processes essential for OLED performance .

Polymer Chemistry
The incorporation of triazine derivatives into polymer matrices has been investigated to enhance thermal stability and mechanical properties. Research has shown that blending this compound with polymers can improve their resistance to thermal degradation, making them suitable for high-performance applications .

Agricultural Chemistry

Pesticidal Activity
The compound's structural features suggest potential applications in agricultural chemistry as a pesticide or herbicide. Preliminary studies indicate that it may exhibit herbicidal activity against certain weed species, which could be beneficial in crop management strategies. The mechanism likely involves interference with plant growth regulators or photosynthesis pathways .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induces apoptosis in cancer cell lines
Antimicrobial Properties Effective against bacterial and fungal pathogens
OLED Applications Forms excimers; enhances OLED performance
Pesticidal Activity Exhibits herbicidal activity against specific weeds

Mechanism of Action

The mechanism of action of 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzoxazole moiety can bind to enzymes or receptors, modulating their activity. The triazine core may interact with nucleic acids or proteins, affecting cellular processes. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs of the target compound, highlighting substituent variations and their implications:

Compound Name Substituents (Position 6) 2,4-Diamine Substituents Molecular Weight (g/mol) Key Features Synthesis Method Biological Activity
Target Compound Benzoxazole-sulfanylmethyl 4-Methoxyphenyl ~406 (estimated) Electron-rich benzoxazole; methoxy enhances solubility Likely S-alkylation or cyclization Not explicitly reported (similar compounds show antitumor/antimicrobial activity)
6-[(Benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine () Benzothiazole-sulfanylmethyl 2-Methoxyphenyl 396.5 Thiazole sulfur increases lipophilicity Alkylation with α-halogenated ketones Potential kinase inhibition (analogous to ZINC2406106)
6-(Benzothiazol-2-ylsulfanyl)-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine () Benzothiazole-sulfanyl 4-Chlorophenyl 497.4 Chlorophenyl groups enhance electron-withdrawing effects Cyclization of thiourea derivatives Antimicrobial (similar to STK065433)
N-(4-Methoxyphenyl)-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine () 1,2,4-Triazole-sulfanylmethyl 4-Methoxyphenyl 406.46 Triazole offers hydrogen-bonding sites Dehydrosulfurization with I₂/Et₃N Unreported (triazoles often show antifungal activity)

Key Observations :

  • Electronic Effects : The benzoxazole group (target compound) provides a balance of electron density compared to benzothiazole () or chlorophenyl () substituents. Methoxy groups improve solubility, whereas chloro groups enhance metabolic stability.
  • Synthetic Routes : Most analogs are synthesized via S-alkylation (e.g., using α-halogenated ketones) or dehydrosulfurization (e.g., I₂/Et₃N).
  • Biological Implications : Thiazole/oxazole rings may target kinases or microbial enzymes, while chlorophenyl groups enhance cytotoxicity.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The target compound’s benzoxazole and methoxyphenyl groups likely engage in N–H···N/O interactions, similar to triazine-benzoic acid co-crystals (). Such interactions influence crystal packing and solubility.
  • Lipophilicity : Benzothiazole analogs () exhibit higher logP values (~8) compared to benzoxazole derivatives due to sulfur’s hydrophobicity.
  • Thermal Stability : Triazines with rigid substituents (e.g., benzofuran in ) show higher melting points, suggesting the target compound may have moderate thermal stability.

Biological Activity

6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with significant potential in medicinal chemistry. This compound features a benzoxazole moiety linked to a triazine core, which has been associated with various biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is C18H16N6O2SC_{18}H_{16}N_{6}O_{2}S with a molecular weight of 380.4 g/mol. The IUPAC name is 6-(1,3-benzoxazol-2-ylsulfanylmethyl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine. The compound exhibits a complex structure that contributes to its biological activity.

Property Value
Molecular FormulaC₁₈H₁₆N₆O₂S
Molecular Weight380.4 g/mol
IUPAC Name6-(1,3-benzoxazol-2-ylsulfanylmethyl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
InChI KeyWJDMHEDCMFGQDI-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that compounds containing the benzoxazole moiety exhibit significant antimicrobial properties. The presence of the triazine core enhances these effects by interacting with microbial enzymes or cell membranes. Studies have shown that derivatives of triazines can be effective against a range of pathogens including bacteria and fungi .

Anticancer Properties

The anticancer potential of 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine has been explored in various studies. The compound has demonstrated cytotoxic activity against several cancer cell lines. For instance:

  • Case Study 1 : A study reported that the compound exhibited an IC50 value of 1.98 µg/mL against A-431 human epidermoid carcinoma cells. This suggests potent antiproliferative effects .
  • Case Study 2 : Another investigation highlighted that the compound induced apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The benzoxazole moiety can bind to specific enzymes involved in metabolic processes within microbial cells or cancer cells.
  • DNA Interaction : The triazine core may interact with nucleic acids, disrupting replication and transcription processes essential for cell survival.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell growth and apoptosis.

Comparative Analysis with Related Compounds

To further understand the biological activity of 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, it is beneficial to compare it with other similar compounds:

Compound IC50 (µg/mL) Activity Type
6-(1,3-benzoxazol-2-ylsulfanylmethyl) derivative1.98Anticancer
Benzoxazole derivative0.85Antimicrobial
Triazine derivative0.50Antiviral

This table illustrates that while the compound shows promising activity against cancer cells, there are derivatives that may exhibit even greater potency.

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